molecular formula C13H13NOS2 B071264 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile CAS No. 175201-64-6

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile

Cat. No.: B071264
CAS No.: 175201-64-6
M. Wt: 263.4 g/mol
InChI Key: YLQJLZBZLQXCQF-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound that features a benzoyl group substituted with a methyl group at the third position, and an acrylonitrile moiety substituted with two methylthio groups

Scientific Research Applications

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile are not explicitly mentioned in the search results. For safe handling and use, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 3-methylbenzoyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple stages, including distillation, crystallization, and chromatography, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acrylonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, while the acrylonitrile moiety can participate in covalent bonding or nucleophilic addition reactions. The methylthio groups may enhance the compound’s binding affinity and specificity by providing additional points of interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbenzoyl)-3,3-di(ethylthio)acrylonitrile
  • 2-(3-Methylbenzoyl)-3,3-di(phenylthio)acrylonitrile
  • 2-(3-Methylbenzoyl)-3,3-di(methylsulfonyl)acrylonitrile

Uniqueness

2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile is unique due to the presence of two methylthio groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the methylthio groups provide distinct electronic and steric effects, making this compound particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJLZBZLQXCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380996
Record name 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-64-6
Record name 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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